molecular formula C12H14O3 B1588383 5,6-Dimethoxy-1-tetralone CAS No. 24039-89-2

5,6-Dimethoxy-1-tetralone

Cat. No. B1588383
CAS RN: 24039-89-2
M. Wt: 206.24 g/mol
InChI Key: JBHSDODMGMJWSE-UHFFFAOYSA-N
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Description

“5,6-Dimethoxy-1-tetralone” is a chemical compound . It has been used in the synthesis of 2-bromotetralones . It also serves as a precursor to quinolines with dopaminergic activity, naphthols with anti-inflammatory activity, and benzophenanthridine alkaloids with antitumor activity .


Synthesis Analysis

The synthesis of “5,6-Dimethoxy-1-tetralone” has been reported in several studies . For instance, one study reported the transformation of 5,6-dimethoxy-2-amino-1-tetralol hydrochloride into 5,6-dimethoxy-2-tetralone under catalytic acidic conditions .


Molecular Structure Analysis

The molecular formula of “5,6-Dimethoxy-1-tetralone” is C12H14O3 . Its average mass is 206.238 Da and its monoisotopic mass is 206.094299 Da .


Chemical Reactions Analysis

“5,6-Dimethoxy-1-tetralone” has been involved in various chemical reactions. For example, it has been used in the synthesis of 2-bromotetralones by undergoing bromination . Another study reported the transformation of 5,6-dimethoxy-2-amino-1-tetralol into 5,6-dimethoxy-2-tetralone .

Scientific Research Applications

Chemical Transformation Studies

5,6-Dimethoxy-1-tetralone has been studied for its potential in various chemical transformations. One such study explored its transformation into different compounds. The reduction of 5,6-dimethoxy-2-amino-1-tetralone with sodium bis-(2-methoxy)-aluminum hydride, followed by treatment with palladium on charcoal in the presence of HClO4, led to the formation of 5,6-dimethoxy-2-amino-tetralin and a small amount of 5,6-dimethoxy-2-tetralone. This study provides insights into the rearrangement mechanisms of this compound (Kim et al., 1984).

Synthesis and Cytotoxicity

Another research avenue includes the synthesis of novel compounds using 5,6-Dimethoxy-1-tetralone. Novel substituted 6,7-dimethoxy-1-tetralones and 5,6-dimethoxy-1-indanones have been synthesized and evaluated for their cytotoxicity. Compounds with certain substituents on the (E)-2-benzylidene moiety showed highly cytotoxic effects. This research is significant for understanding the pharmacophore features for cytotoxic compounds (Shih et al., 2000).

Intermediate for Dopaminergic Compounds

5,6-Dimethoxy-1-tetralone has been used in the synthesis of important intermediates for dopaminergic compounds. These intermediates have been studied for their effects on neurotransmitter release, providing valuable insights into the role of catechol function in these processes (Horn et al., 1978).

Synthesis of Anti-inflammatory Compounds

Research has also been conducted on the use of 5,6-dimethoxy-1-tetralone in the synthesis of compounds related to anti-inflammatory agents. For instance, it was used in the synthesis of derivatives related to the seco-pseudopterosins, which are known for their anti-inflammatory properties (Schmalz et al., 1995).

Cost-Effective Synthesis

The compound has also been the focus of studies aiming at cost-effective and practical synthesis methods. Such studies are crucial for large-scale production and further pharmaceutical applications (Qandil et al., 1999).

Safety And Hazards

“5,6-Dimethoxy-1-tetralone” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid breathing dust, and use only outdoors or in a well-ventilated area .

properties

IUPAC Name

5,6-dimethoxy-3,4-dihydro-2H-naphthalen-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-14-11-7-6-8-9(12(11)15-2)4-3-5-10(8)13/h6-7H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBHSDODMGMJWSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)CCC2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70429128
Record name 5,6-dimethoxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxy-1-tetralone

CAS RN

24039-89-2
Record name 5,6-dimethoxy-1-tetralone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70429128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
34
Citations
S Lahiri, C Ramarao, BV Rao… - … Process Research & …, 1999 - ACS Publications
Facile Synthesis of 5,6-Dimethoxy-1-tetralone | Organic Process Research & Development ACS ACS Publications C&EN CAS Find my institution Blank image Log In ACS Publications. Most …
Number of citations: 6 pubs.acs.org
WJ Vera, AK Banerjee - Arkivoc, 2009 - arkat-usa.org
An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone Page 1 General Papers ARKIVOC 2009 (xi) 228-234 ISSN 1551-7012 Page 228 ©ARKAT …
Number of citations: 4 www.arkat-usa.org
PS Poon, AK Banerjee, WJ Vera… - Current Organic …, 2017 - ingentaconnect.com
Several organic compounds especially cyclic compounds containing double or triple bond and carbonyl compounds, aromatic compounds were brominated by employing several well-…
Number of citations: 3 www.ingentaconnect.com
RC Klix, MH Cain, AV Bhatia - Tetrahedron letters, 1995 - Elsevier
A convenient synthesis of 5,6-methylenedioxy-1-tetralone (1) is described. The main features of this synthesis are the formation of 6 via a Grignard reaction using succinic anhydride …
Number of citations: 21 www.sciencedirect.com
P Kumar - Organic preparations and procedures international, 1997 - Taylor & Francis
Volume 29, No. 4, 1997 OPPI BRIEFS 50 psi followed by hydrolysis gave the acid 8. Compound 8 was treated with polyphosphoric ester (PPE)'in CHCl, at room temperature to give 2 (…
Number of citations: 33 www.tandfonline.com
AS SHIRWAIKER - 1979 - pascal-francis.inist.fr
Keyword (fr) LIGNANE COMPOSE BENZENIQUE COMPOSE BICYCLIQUE COMPOSE AROMATIQUE CETOESTER HETEROCYCLE OXYGENE LACTONE BENZOPHENONE (…
Number of citations: 2 pascal-francis.inist.fr
HG Schmalz, A Majdalani, T Geller, J Hollander… - Tetrahedron letters, 1995 - Elsevier
The chiral synthetic building block 5,6-dimethoxy-1-tetralone-Cr(CO) 3 (3; > 99 % ee) was converted in five steps and with high regio- and diastereocontrol into the oxetane derivative 8, …
Number of citations: 36 www.sciencedirect.com
A Majdalani, HG Schmalz - Tetrahedron letters, 1997 - Elsevier
The chiral synthetic building block 5,6-dimethoxy-1-tetralone-Cr(CO) 3 (7; >99% ee) was converted in only nine steps and with high regio- and diastereocontrol into the 18-nor-seco-…
Number of citations: 40 www.sciencedirect.com
JF DeBernardis, M Winn, DL Arendsen… - Journal of medicinal …, 1986 - ACS Publications
A series of modifications to positions 1, 2, and 4 of the tetralin ring of 5, 6-dihydroxy-1-(2-imidazolinyl) tetralin (1, A-54741) succeeded in improving theseparation of the potent and a2 …
Number of citations: 12 pubs.acs.org
JC Craig, SM Torkelson, PR Findell… - Journal of medicinal …, 1989 - ACS Publications
A series of 2-substituted octahydrobenzo [/] quinolines has been synthesized and assayed for dopamine agonist activity. Only the compounds corresponding to the/3-rotameric …
Number of citations: 35 pubs.acs.org

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